1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine
Description
Molecular Formula: C₁₂H₁₈N₆ CAS No.: 1174852-58-4 Molecular Weight: 246.31 g/mol Structural Features: This compound comprises a fused triazolo-azepine core linked to a pyrazole moiety substituted with an ethyl group at the 1-position and an amine at the 4-position (Figure 1). The azepine ring (7-membered) and triazole (5-membered) create a bicyclic system, while the pyrazole contributes to its planar aromatic character.
Synthesis: The compound is synthesized via regioselective cyclization reactions, as demonstrated in studies involving N-ethyl-N’-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]thiourea and α-bromoketones. Quantum-chemical calculations indicate solvent-dependent tautomer interconversion, with dioxane favoring the lowest energy pathway for cyclization .
Properties
IUPAC Name |
1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c1-2-17-8-9(13)11(16-17)12-15-14-10-6-4-3-5-7-18(10)12/h8H,2-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRDXPTVJGLTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C3N2CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine involves multiple steps, including the formation of the triazoloazepine ring and subsequent functionalization. One common synthetic route involves the cyclization of a precursor molecule with an appropriate reagent, such as α-bromoketone . The reaction conditions typically include refluxing in a suitable solvent like toluene and the use of catalysts such as acetic acid .
Chemical Reactions Analysis
1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacteria . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations :
- The trifluoromethyl group in could increase metabolic stability but may reduce solubility.
- Salt Forms : Hydrochloride derivatives (e.g., ) improve solubility, a critical factor for bioavailability in drug development.
Pharmacological Activity Comparison
Antimicrobial Activity :
- The bromide derivative demonstrated superior activity against Staphylococcus aureus and Candida albicans (MIC: 2 µg/mL), outperforming Cefixime and matching Linezolid’s efficacy. This highlights the importance of arylaminomethyl and phenacyl groups in enhancing antimicrobial potency.
Analgesic and Anti-inflammatory Activity :
- Fused triazolo-azepine hybrids (e.g., 3-allyl-4-aryl-thiazol derivatives) exhibited significant analgesic effects in rodent models, likely via cyclooxygenase (COX-1/COX-2) inhibition . The target compound’s pyrazole-amine group may similarly modulate prostaglandin synthesis, but empirical validation is needed.
Biological Activity
1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine (CAS No. 1174852-58-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazoloazepine structure followed by the introduction of the ethyl and pyrazol amine groups. The synthetic route often employs various reagents and conditions to achieve high yields and purity.
Antimicrobial Activity
Recent studies indicate that compounds related to 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : A study reported MIC values for derivatives against various strains of bacteria and fungi. The most sensitive strains included Staphylococcus aureus and Candida albicans, with MIC values ranging from 6.2 to 25.0 mg/mL for certain derivatives .
| Compound Derivative | Target Organism | MIC (mg/mL) |
|---|---|---|
| 3fа | S. aureus | 6.2 |
| 5fа | C. albicans | 25.0 |
| Other derivatives | Gram-negative bacteria | >50 |
Anticancer Activity
In addition to antimicrobial effects, the compound has shown promise in anticancer activity. Research indicates that related triazole compounds can induce apoptosis in cancer cells. For example:
- Mechanism of Action : Compounds similar to 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine have been found to upregulate pro-apoptotic genes (e.g., Bax) while downregulating anti-apoptotic genes (e.g., Bcl2), leading to increased apoptosis in breast cancer cell lines .
Case Studies
Several case studies have documented the biological activity of this compound and its analogs:
- Antimicrobial Efficacy : A study highlighted the synthesis of various triazolo derivatives that exhibited broad-spectrum antimicrobial activity comparable to established antibiotics like Linezolid and Fluconazole .
- Cancer Cell Studies : Another research effort demonstrated that specific derivatives could significantly inhibit cell proliferation in breast cancer models by inducing cell cycle arrest at the G2/M phase .
Q & A
Q. How should researchers validate the reproducibility of synthetic protocols across labs?
- Inter-lab validation :
- Share detailed SOPs including reaction stoichiometry, catalyst purity (≥99%), and inert atmosphere requirements (N2/Ar) .
- Cross-validate NMR/HRMS data using centralized spectral databases (e.g., PubChem) .
- Report yields as mean ± SD from triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
